1-(4-Hexylphenyl)isoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H23N |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(4-hexylphenyl)isoquinoline |
InChI |
InChI=1S/C21H23N/c1-2-3-4-5-8-17-11-13-19(14-12-17)21-20-10-7-6-9-18(20)15-16-22-21/h6-7,9-16H,2-5,8H2,1H3 |
InChI Key |
KJFRIHBKWUEOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Theoretical and Computational Chemistry in 1 Arylisoquinoline Research
Conformational Analysis and Molecular Dynamics Simulations
No studies detailing the conformational preferences or molecular dynamics simulations specifically for 1-(4-Hexylphenyl)isoquinoline could be identified. Research in this area tends to focus on related structures like 1-phenyl-1,2,3,4-tetrahydroisoquinolines. nih.gov
Photophysical Properties and Electronic Structure Studies of Arylisoquinolines
Analysis of Internal Charge Transfer (ICT) Characteristics:While the photophysical properties of various quinoline (B57606) and isoquinoline (B145761) derivatives have been investigated computationally, a specific analysis of the Internal Charge Transfer (ICT) characteristics for this compound is not documented.nih.govresearchgate.net
Further experimental and computational research is required to elucidate the specific chemical and physical properties of this compound.
Quantum Yield Calculations and Excited State Properties
Theoretical and computational chemistry plays a pivotal role in understanding the excited state dynamics and photophysical properties of 1-arylisoquinolines. Quantum yield calculations, in particular, are essential for quantifying the efficiency of light emission, a critical parameter for applications in materials science, such as in organic light-emitting diodes (OLEDs).
Computational methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to model the electronic structure of these molecules in their ground and excited states. These calculations provide insights into the nature of the electronic transitions, the geometries of the excited states, and the pathways for radiative and non-radiative decay.
A key aspect of these studies is the calculation of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that influences the electronic absorption and emission properties of the molecule. For instance, in a study of isoquinoline, the HOMO and LUMO energies were calculated to be -5.581 eV and 1.801 eV, respectively, resulting in an energy gap of 3.78 eV, which indicates the molecule's stability.
In the context of 1-arylisoquinolines, these calculations are often performed on metal complexes where the isoquinoline derivative acts as a ligand. For example, iridium(III) complexes with 1-phenylisoquinoline (B189431) (piq) ligands have been extensively studied. In one such study, the emission quantum yield (Φem) and excited-state lifetime (τem) of an iridium complex, [Ir(piq)₂(dmb)]⁺ (where dmb is 4,4'-dimethyl-2,2'-bipyridine), were determined. These experimental values are often complemented by theoretical calculations to understand the factors influencing the radiative and non-radiative decay rates.
Table 1: Photophysical Properties of an Iridium(III) Complex with 1-Phenylisoquinoline Ligands in N,N-dimethylacetamide (DMA) at 298 K
| Complex | λem (nm) | Φem | τem (μs) | kr (10⁵ s⁻¹) | knr (10⁵ s⁻¹) |
| [Ir(piq)₂(dmb)]⁺ | 618 | 0.34 | 2.8 | 1.2 | 2.3 |
λem = Emission wavelength; Φem = Emission quantum yield; τem = Emission lifetime; kr = Radiative rate constant; knr = Nonradiative rate constant.
The data in Table 1 showcases how experimental and theoretical studies can elucidate the excited state properties. The radiative (kr) and nonradiative (knr) rate constants, which can be derived from the quantum yield and lifetime, provide a deeper understanding of the deactivation pathways of the excited state. Computational models can further dissect these pathways by calculating the spin-orbit coupling strengths and vibrational modes that contribute to non-radiative decay.
Solvatochromic Shifts and Environmental Effects on Electronic Transitions
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule. Theoretical chemistry provides powerful tools to investigate and predict these solvatochromic shifts, offering insights into the nature of solute-solvent interactions and the electronic structure of the molecule.
For 1-arylisoquinolines, the polarity of the solvent can significantly influence their absorption and emission spectra. This is due to changes in the distribution of electron density upon electronic excitation. Computational models, such as those based on DFT and TD-DFT combined with continuum solvation models (e.g., the Polarizable Continuum Model, PCM), can simulate the behavior of these molecules in different solvent environments.
These calculations can predict the shift in the absorption or emission maximum (λmax) as a function of the solvent's dielectric constant and refractive index. The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with the orientation polarizability of the solvent and the change in the dipole moment of the molecule upon excitation.
While specific studies on the solvatochromism of this compound are not available, research on related quinoline derivatives demonstrates the utility of these computational approaches. For example, a study on a hydroxyquinoline derivative showed that the fluorescence spectral peak redshifted by 16 nm as the solvent polarity increased, indicating a larger dipole moment in the excited state compared to the ground state. Theoretical calculations can quantify this change in dipole moment, providing a molecular-level understanding of the observed solvatochromism.
The environmental effects on electronic transitions are not limited to solvent polarity. Other factors, such as hydrogen bonding and specific chemical interactions with the solvent molecules, can also play a significant role. Advanced computational methods, including explicit solvent models where individual solvent molecules are included in the calculation, can be used to study these specific interactions in detail.
Prediction of Spectroscopic Properties (e.g., UV-Vis, ECD)
Computational chemistry is an indispensable tool for the prediction and interpretation of various spectroscopic properties of molecules like 1-arylisoquinolines. Time-dependent density functional theory (TD-DFT) is the most widely used method for calculating the electronic absorption (UV-Vis) and electronic circular dichroism (ECD) spectra of organic molecules. mdpi.com
UV-Vis Spectra Prediction:
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. mdpi.com These parameters correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum. By simulating the spectrum, researchers can:
Assign the experimentally observed absorption bands to specific electronic transitions (e.g., π → π* or n → π* transitions).
Understand the influence of substituents on the absorption properties. For example, the introduction of a hexylphenyl group at the 1-position of the isoquinoline core is expected to cause a red shift (bathochromic shift) in the absorption spectrum due to the extension of the π-conjugated system.
Study the effect of the environment (e.g., different solvents) on the UV-Vis spectrum, as discussed in the previous section.
A theoretical study on isoquinoline using DFT can provide foundational insights into its electronic properties, which are then modified by the aryl substitution.
Electronic Circular Dichroism (ECD) Spectra Prediction:
For chiral molecules, ECD spectroscopy is a powerful technique for determining their absolute configuration. Since 1-arylisoquinolines can be chiral if they possess a non-planar conformation or are appropriately substituted, theoretical prediction of their ECD spectra is of great importance.
TD-DFT calculations can also predict the rotatory strengths of electronic transitions, which determine the sign and intensity of the bands in the ECD spectrum. By comparing the calculated ECD spectrum with the experimental one, the absolute configuration of a chiral 1-arylisoquinoline can be unambiguously assigned. This approach has been successfully applied to a wide range of natural products and synthetic molecules.
The accuracy of the predicted spectra depends on several factors, including the choice of the DFT functional, the basis set, and the inclusion of solvent effects. Careful benchmarking and validation against experimental data are crucial for obtaining reliable results.
Investigation of 1 Arylisoquinolines in Functional Materials Research
Role as Fundamental Components in Advanced Functional Materials
The 1-arylisoquinoline core is a robust and tunable platform for the development of advanced functional materials. Its rigid, planar structure combined with the electronic characteristics of the fused aromatic system provides a foundation for creating molecules with tailored properties. These derivatives are increasingly utilized in the synthesis of organic compounds for applications in coordination chemistry and as fluorescent probes to create complexes with specific optical characteristics. The ability to modify both the isoquinoline (B145761) core and the C-1 aryl group allows for precise control over the molecule's electronic energy levels (HOMO/LUMO), solubility, and intermolecular interactions. This tunability is crucial for applications ranging from organic electronics to chemical sensors. nih.gov
Applications in Organic Light-Emitting Diodes (OLEDs)
While direct applications of 1-(4-Hexylphenyl)isoquinoline in OLEDs are not extensively documented in primary literature, the broader class of isoquinoline and related quinoline (B57606) derivatives has shown significant promise as components in OLEDs. mdpi.com These nitrogen-containing heterocycles are used to construct emitters, hosts, and charge-transporting materials. nih.govnih.gov For instance, 1-phenylisoquinoline (B189431) is noted as a ligand used to synthesize various OLED dopants.
The function of these molecules in OLEDs is tied to their electronic properties. They can be engineered to facilitate the injection and transport of charge carriers (electrons and holes) and to act as the emissive layer where these charges recombine to produce light. The performance of OLEDs, including their efficiency, color purity, and operational lifetime, is highly dependent on the molecular design of the organic materials used. Research into quinoline-based emitters has demonstrated that modifications to the molecular structure can lead to high external quantum efficiencies (EQE), a key metric for OLED performance. mdpi.comnih.gov For example, quinoline-based thermally activated delayed fluorescence (TADF) materials have been developed that also exhibit aggregation-induced emission, leading to non-doped OLEDs with maximum EQEs as high as 17.3%. rsc.org
Development as Luminescent Materials and Fluorescent Dyes
Isoquinoline derivatives are widely recognized for their fluorescent properties and are actively investigated as fluorophores for various applications. mdpi.comresearchgate.net The inherent luminescence of the 1-arylisoquinoline scaffold can be systematically modified through chemical synthesis to produce dyes that emit across the visible spectrum. researchgate.net Their rigid structure helps to minimize non-radiative decay pathways, often leading to high fluorescence quantum yields. These characteristics make them suitable for use as fluorescent sensors for detecting metal ions and for bioimaging. rsc.orgnih.gov
Design Principles for Fluorescent Arylisoquinoline Dyes
The design of fluorescent dyes based on the arylisoquinoline scaffold follows several key principles aimed at controlling their photophysical properties, such as absorption and emission wavelengths, quantum yield, and environmental sensitivity. springerprofessional.demdpi.com The core strategy involves the manipulation of the electronic structure through the introduction of electron-donating or electron-withdrawing groups on either the isoquinoline ring or the 1-aryl substituent.
This concept is well-illustrated in related quinoline-based dye systems. For example, attaching different functional groups can predictably shift the emission wavelength; electron-withdrawing groups on the aryl ring at the 2-position of a quinoline dye tend to red-shift the emission. nih.gov This internal charge transfer (ICT) mechanism, from a donor part of the molecule to an acceptor part, is a fundamental principle in dye design. mdpi.com By creating this push-pull electronic system, chemists can fine-tune the energy gap between the ground and excited states, thereby controlling the color of the emitted light. mdpi.com Furthermore, incorporating moieties that can interact with specific analytes, such as metal ions, allows for the rational design of fluorescent sensors. nih.govacs.org
pH-Switchable Fluorescent Systems based on Arylisoquinolines
A particularly innovative application of fluorescent arylisoquinolines is in the creation of pH-responsive or "switchable" systems. acs.org These smart materials can turn their fluorescence "on" or "off" or change its color in response to changes in acidity. This functionality is typically achieved by incorporating acidic or basic sites into the dye's structure.
Protonation or deprotonation of these sites alters the molecule's electronic state, thereby modulating its fluorescent properties. For instance, researchers have developed borylated arylisoquinoline dyes that feature aliphatic amino groups. acs.org These groups can be protonated by acid, leading to significant changes in the dye's absorption and emission spectra. This modulation allows the system to function as a molecular logic gate, with distinct "off-on-off" or even more complex ternary and quaternary responses to multiple protonation events. acs.org Such pH-sensitive probes are valuable for monitoring pH changes in chemical and biological systems. rsc.org
| Compound State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Fluorescence State |
|---|---|---|---|---|
| Neutral Form | 498 | 615 | 0.39 | ON |
| Monoprotonated | 411 | 482 | - | OFF (Blue-shifted) |
| Diprotonated | 489 | 603 | 0.29 | ON |
Data adapted from studies on amino-substituted borylated arylisoquinolines, which demonstrate the pH-switching principle. acs.org
Aggregation-Induced Emission (AIE) Behavior in Dihydrothienoisoquinolines
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. youtube.com This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway. youtube.com
While AIE has been extensively studied in various molecular architectures, its exploration in isoquinoline derivatives is an emerging field. The concept has been demonstrated in related heterocyclic systems like thienoisoindigos, which were engineered to show AIE behavior and near-infrared emission for bioimaging applications. nih.gov Similarly, quinoline-based materials have been designed to exhibit both thermally activated delayed fluorescence (TADF) and AIE, making them highly efficient emitters for non-doped OLEDs. rsc.org The development of dihydrothienoisoquinolines exhibiting AIE would merge the desirable electronic properties of the isoquinoline core with the solid-state emission advantages of AIEgens, potentially leading to novel materials for sensors and optoelectronics. dntb.gov.uamdpi.com
Exploration as Chiral Ligands for Asymmetric Catalysis
Beyond optoelectronics, 1-arylisoquinolines are valuable scaffolds for developing chiral ligands used in asymmetric catalysis. nih.gov In this application, the isoquinoline framework is used to create a specific three-dimensional environment around a metal center, enabling the catalyst to control the stereochemical outcome of a chemical reaction. This is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Researchers have developed iron and iridium catalysts incorporating chiral bis-aryl-isoquinoline ligands for asymmetric oxidation and hydrogenation reactions. nih.govnih.govacs.org For example, iridium complexes with chiral phosphorus-based ligands have been successfully applied to the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines, producing the corresponding chiral tetrahydroisoquinolines with high yields and excellent enantioselectivities (up to 99% enantiomeric excess, or ee). nih.govmdpi.comresearchgate.net The steric and electronic properties of the aryl group at the C-1 position, as well as substituents on the isoquinoline core, can be modified to optimize the catalyst's performance for a specific substrate. mdpi.commdpi.com
| Substrate (1-Aryl Group) | Catalyst/Ligand System | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1-(4-Nitrophenyl) | Ir-L4 | 99 | 94 |
| 1-(2-Nitrophenyl) | Ir-L5 | 45 | 76 |
| 1-Phenyl | Ir-L5 | 86 | 75 |
| 1-(4-Methoxyphenyl) | [IrCODCl]2/(R)-3,5-diMe-Synphos | >99 | 98 |
Data compiled from studies on iridium-catalyzed asymmetric hydrogenation of various 1-aryl-3,4-dihydroisoquinolines. nih.govmdpi.com
The development of these catalysts provides an atom-economical pathway to valuable chiral building blocks that are precursors to numerous biologically active alkaloids and pharmaceutical drug candidates. researchgate.netdntb.gov.uamdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(4-Hexylphenyl)isoquinoline derivatives?
- Methodological Answer : The synthesis of isoquinoline derivatives often involves catalytic systems, fragment-based design, or heterocyclic ring formation. For example, fragment-based strategies can merge substituents at different positions (e.g., 1-, 3-, or 4-positions of the isoquinoline ring) to enhance potency without requiring X-ray structural data . Silver triflate-catalyzed reactions, such as those used to synthesize isoquinoline derivatives from 2-alkynylbenzaldoxime or 2-alkynylbenzaldehyde, are also effective (e.g., yields up to 64% with optimized substituents) . The Bischler-Napieralski synthesis and Pomeranz-Fritsch reactions are foundational methods for constructing the isoquinoline core .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Methodological Answer : Standard assays include:
- Mitochondrial membrane studies : Measure lipid peroxidation (LPO) intensity and calcium megachannel activity in liver mitochondria using fluorometric assays .
- Anti-inflammatory evaluation : Use LPS-stimulated RAW264.7 macrophages or zebrafish models (e.g., Tg(mpx::EGFP)i114 line) to quantify neutrophil migration and cytokine production .
- Apoptosis assays : Assess proliferation inhibition via MTT tests and caspase-3 activation in cancer cell lines .
Advanced Research Questions
Q. How do substituent effects on the isoquinoline ring influence photocatalytic or biochemical activity?
- Methodological Answer : Substituents at the 6-position (e.g., -NH₂, -CN) significantly alter reduction potentials and reaction yields. For instance:
- Photocatalytic optimization : 6-NH₂ substituents lower reduction potentials (−3.26 V) and improve borylation yields (64%), while 6-CN groups (−2.51 V) reduce efficiency (32%) .
- Structure-activity relationships (SAR) : Use DFT calculations to correlate electronic properties (e.g., Hammett constants) with experimental data. Biochemical screening of monosubstituted fragments can identify synergistic positions for merging .
Q. What strategies resolve contradictions in data on mitochondrial membrane effects of isoquinoline derivatives?
- Methodological Answer : Contradictions may arise from differences in LPO assay conditions or mitochondrial isolation protocols. To address this:
- Standardize protocols : Use identical buffers (e.g., 210 mM mannitol, 70 mM sucrose) and calcium concentrations (e.g., 100 µM) across experiments .
- Control for conjugate effects : Test this compound alongside its conjugates (e.g., DHQ-11) to isolate contributions of the parent compound .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across experimental groups .
Q. How can computational modeling guide the design of this compound analogs for enhanced metabolic stability?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., mGluR1) and identify metabolic hotspots susceptible to oxidation .
- ADMET prediction : Tools like SwissADME can optimize logP values (target: 2–5) and polar surface area (<140 Ų) to improve bioavailability .
- Retrosynthetic analysis : Apply fragment merging strategies to incorporate electron-donating groups (e.g., -OCH₃) that stabilize the isoquinoline core against degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
